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molecular formula C11H10O2 B180832 Ethyl 4-Ethynylbenzoate CAS No. 10602-03-6

Ethyl 4-Ethynylbenzoate

Cat. No. B180832
M. Wt: 174.2 g/mol
InChI Key: CKAGLAFXBLZHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929120

Procedure details

Silylacetylene 29-1 (9.40 g, 38 mmol) was dissolved in 100 mL EtOH, K2CO3 (0.25 g 1.8 mmol) was added and the mixture was stirred for 16 h, concentrated, and purified by flash chromatography (silica, 5% Et2O/hexane) provided 29-2 as a yellow oil.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=1)(C)C.C([O-])([O-])=O.[K+].[K+]>CCO>[CH2:14]([O:13][C:11](=[O:12])[C:10]1[CH:16]=[CH:17][C:7]([C:6]#[CH:5])=[CH:8][CH:9]=1)[CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, 5% Et2O/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)C#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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